4-chloro-N-cyclopropyl-2-fluorobenzamide
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Overview
Description
4-chloro-N-cyclopropyl-2-fluorobenzamide is an organic compound with the molecular formula C10H9ClFNO and a molecular weight of 213.64 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a fluorine atom attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide involves several steps. One common method includes the reaction of 4-chloro-2-fluorobenzoic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-chloro-N-cyclopropyl-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-cyclopropyl-2-fluorobenzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-cyclopropyl-2-fluorobenzamide can be compared with similar compounds such as:
- 4-chloro-N-cyclopropyl-2,3-difluorobenzamide
- 2-chloro-N-cyclopropyl-4-fluorobenzamide
- 4-chloro-2-fluorobenzamide
These compounds share similar structural features but differ in the position and number of substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H9ClFNO |
---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-2-fluorobenzamide |
InChI |
InChI=1S/C10H9ClFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
InChI Key |
VWSKLEXJTOXGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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